molecular formula C14H11ClF3N B8155090 (3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine

(3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine

Cat. No.: B8155090
M. Wt: 285.69 g/mol
InChI Key: BFCSFYMDEIEVLL-UHFFFAOYSA-N
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Description

(3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine is an organic compound with the molecular formula C14H11ClF3N It is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with aniline under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction temperature is maintained at room temperature to slightly elevated temperatures (20-40°C) to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitroso compound.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of imines or nitroso compounds.

    Reduction: Formation of secondary amines or hydrocarbons.

    Substitution: Formation of substituted phenylmethanamines with various functional groups.

Scientific Research Applications

(3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, its analgesic effect is believed to be mediated through the involvement of opioid receptors at the spinal and supraspinal levels . The compound may also interact with other signaling pathways, modulating cellular responses and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-(trifluoromethyl)phenyl)methanamine: Similar structure but with the chloro and trifluoromethyl groups in different positions.

    (4-(Trifluoromethyl)benzylamine): Lacks the chloro group but retains the trifluoromethyl and phenyl groups.

Uniqueness

(3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine is unique due to the specific positioning of the chloro and trifluoromethyl groups, which can influence its reactivity and interaction with biological targets. This unique arrangement can lead to distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

[3-chloro-4-(trifluoromethyl)phenyl]-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8,13H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCSFYMDEIEVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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